molecular formula C7H13NO B3069211 2H-Azepin-2-one, hexahydro-3-methyl- CAS No. 2073-32-7

2H-Azepin-2-one, hexahydro-3-methyl-

Cat. No. B3069211
CAS RN: 2073-32-7
M. Wt: 127.18 g/mol
InChI Key: FGSUUFDRDVJCLT-UHFFFAOYSA-N
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Description

“2H-Azepin-2-one, hexahydro-3-methyl-” also known as N-Methylcaprolactam, is an organic compound with the molecular formula C7H13NO . It has a molecular weight of 127.1842 .


Synthesis Analysis

The synthesis of 2H-Azepin-2-one, hexahydro-3-methyl- involves the cyclization of ε-aminocaproic acid, which is the product of the hydrolysis of caprolactam . The exact synthesis process may vary and is subject to ongoing research.


Molecular Structure Analysis

The molecular structure of 2H-Azepin-2-one, hexahydro-3-methyl- can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule .


Physical And Chemical Properties Analysis

2H-Azepin-2-one, hexahydro-3-methyl- has a density of 0.991 g/mL at 25 °C (lit.), a boiling point of 106-108 °C/6 mmHg (lit.), and is fully miscible with water . It has a vapor pressure of 0.0252mmHg at 25°C and a refractive index of n20/D 1.484 (lit.) .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2H-Azepin-2-one, hexahydro-3-methyl- and its derivatives are primarily used in the synthesis of various complex organic compounds. One notable example is the preparation of meptazinol, a compound that can be synthesized using a derivative of 2H-Azepin-2-one, hexahydro-3-methyl- with advantages like shorter reaction time and high yields (Lan-xiang, 2009).
  • These compounds also exhibit potential as inhibitors of blood platelet aggregation. Derivatives like N-[1-(p-Phenoxyphenyl)ethyl]hexahydro-2H-azepin-2-imine hydrochloride have shown effectiveness in preventing ADP-induced aggregation in human blood platelets (Grisar et al., 1976).

Applications in Polymer Synthesis

  • A significant application of 2H-Azepin-2-one, hexahydro-3-methyl- derivatives lies in polymer science. Optically active hexahydro-2H-azepin-2-ones substituted at certain positions can be used to create polymers like nylon 6, whose properties can be altered by adjusting the nature and position of the lactam substituent. This allows for the development of polymers with specific, desirable properties (Overberger et al., 1972).

Biological and Medicinal Research

  • In medicinal chemistry, certain hexahydro-2H-azepin-2-one derivatives have shown biological activity. For example, unusual caprolactam alkaloids derived from hexahydro-2H-azepin-2-one were isolated from plants and identified as potentially biologically active substances (Echeverría et al., 2017).
  • Additionally, these compounds are used in the synthesis of various heterocyclic compounds with significant bioactivity and potential applications in pharmaceuticals (Jiang-tao, 2010).

Safety And Hazards

2H-Azepin-2-one, hexahydro-3-methyl- should be handled with care. Avoid contact with skin and eyes, and avoid formation of dust and aerosols . Use non-sparking tools and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

3-methylazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6-4-2-3-5-8-7(6)9/h6H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSUUFDRDVJCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347168
Record name 3-Methylcaprolactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Azepin-2-one, hexahydro-3-methyl-

CAS RN

2073-32-7
Record name 3-Methylcaprolactam
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Record name 3-Methylcaprolactam
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Record name 3-methylazepan-2-one
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Synthesis routes and methods I

Procedure details

3,3'-Dimethyl-1,1'-peroxydicyclohexylamine (10 g.) derived from 3-methylcyclohexanone, hydrogen peroxide and ammonia, and probably a mixture of stereoisomers was added to a solution of sodium methoxide in methanol (2 g. sodium in 40 c.c. methanol) and the mixture heated under reflux for 2 hours; only a small amount of peroxide remained unreacted. The solution was cooled, diluted with water, neutralised with hydrochloric acid and extracted with chloroform. Distillation of the chloroform extract gave 3-methylcyclohexanone (4.7 g.), methylcaprolactam (4.1 g), b.p. 145°-150°/15 mm., and residue (0.5 g.). Examination of the methylcaprolactam fraction by N.M.R. spectroscopy showed it to be a mixture of 3- and 5-methyl-caprolactam; on storage this fraction crystallized and several recrystallisations yielded the 3-methylcaprolactam, m.p. 87°-100°.
Name
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3,3'-Dimethyl-1,1'-peroxydicyclohexylamine
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10 g
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peroxide
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Synthesis routes and methods II

Procedure details

1.6M n-butyllithium-hexane solution (28.9 ml, 46.2 mmole) was added dropwise to a solution of diisopropylamine (6.5 ml, 46.4 mmole) in tetrahydrofuran (50 ml) at -60° C. under an argon atmosphere, with stirring. 10 minutes later, a solution of caprolactone (5.0 g, 43.8 mmole) in tetrahydrofuran (10 ml) was added dropwise to the solution. After the reaction was allowed to proceed for 20 minutes under the same reaction conditions, a solution of methyl iodide (7.5 g, 52.8 mmole) in hexamethylphosphormaide (9.2 ml) was added gradually to the reaction solution, and stirring was continued for 1 hour after the dropwise addition while maintaining the reaction mixture at -40° to -45° C. Saturated aqueous ammonium chloride solution (20 ml) was added to the reaction solution to terminate the reaction, and water (100 ml) was added to the mixture, followed by extraction of the product with ethyl acetate. The organic layer was washed with water, dried and concentrated. The residue was chromatographed on a column of silica gel, and development with isopropyl ether yielded 2-methylcaprolactam (3.7 g, 66%) [NMR (δ value): 1.18 (3H, d, 6 Hz), 2.5-2.9 (1H,m), 4.18-4.34 (2H,m)].
Quantity
6.5 mL
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50 mL
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5 g
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10 mL
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7.5 g
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20 mL
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Synthesis routes and methods III

Procedure details

To a solution of azepan-2-one (0.5 g, 4.42 mmol, 1 equiv) in anhydrous THF (20 mL) under nitrogen, was added n-BuLi (4.4 mL, 2.5 M in n-hexane, 11.06 mmol) dropwise at 0° C. The reaction mixture was kept at 0° C. for 2 h, then MeI (0.3 mL, 4.86 mmol) was added. After stirring for 1 h, the mixture was quenched with water and extracted with DCM (2×50 mL). The combined organic layers were dried over anhydrous Na2SO4. After filtration and concentration, the crude product was directly used for the next step without further purification. MS (ESI): 128 (MH+).
Quantity
0.5 g
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4.4 mL
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20 mL
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0.3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Azepin-2-one, hexahydro-3-methyl-
Reactant of Route 2
2H-Azepin-2-one, hexahydro-3-methyl-
Reactant of Route 3
2H-Azepin-2-one, hexahydro-3-methyl-
Reactant of Route 4
2H-Azepin-2-one, hexahydro-3-methyl-
Reactant of Route 5
2H-Azepin-2-one, hexahydro-3-methyl-
Reactant of Route 6
2H-Azepin-2-one, hexahydro-3-methyl-

Citations

For This Compound
2
Citations
SVHV Gogulapati - 2017 - search.proquest.com
… , formamide, phenol, acetamide, cyclohexyl methanol, carbamic acid, 3ethyl-3,4dihydro2(IH)quinoxalinone, phenyl pyruvic acid oxime and 2H-azepin-2-one hexahydro 3 methyl, which …
Number of citations: 0 search.proquest.com
D Vardon - 2012 - core.ac.uk
Hydrothermal liquefaction is promising technology for converting high-moisture waste biomass into energy dense “biocrude” oil that can be used for direct combustion or refined for …
Number of citations: 13 core.ac.uk

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